molecular formula C16H15N3O3 B6072982 2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide

2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide

Cat. No.: B6072982
M. Wt: 297.31 g/mol
InChI Key: HABQHAKOVWKEJI-LICLKQGHSA-N
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Description

This compound is a hydrazone derivative characterized by a 2-hydroxybenzylidene hydrazinyl core and an N-(2-methylphenyl)-2-oxoacetamide substituent. The (2E)-stereochemistry of the hydrazone bond is critical for its structural stability and biological interactions. The 2-hydroxy group on the benzylidene moiety enhances hydrogen-bonding capacity, while the 2-methylphenyl group contributes to lipophilicity, influencing pharmacokinetic properties such as membrane permeability .

Properties

IUPAC Name

N'-[(E)-(2-hydroxyphenyl)methylideneamino]-N-(2-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-11-6-2-4-8-13(11)18-15(21)16(22)19-17-10-12-7-3-5-9-14(12)20/h2-10,20H,1H3,(H,18,21)(H,19,22)/b17-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABQHAKOVWKEJI-LICLKQGHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Preparation of N-(2-Methylphenyl)-2-Hydrazinyl-2-Oxoacetamide

Reagents :

  • 2-Methylphenyl isocyanate

  • Ethyl 2-chloro-2-oxoacetate

  • Hydrazine hydrate (80%)

Procedure :

  • Nucleophilic substitution : Ethyl 2-chloro-2-oxoacetate (10 mmol) is reacted with 2-methylphenyl isocyanate (10 mmol) in dry tetrahydrofuran (THF) under nitrogen at 0°C. The mixture is stirred for 4 hours, yielding N-(2-methylphenyl)-2-chloro-2-oxoacetamide.

  • Hydrazinolysis : The chloro intermediate is treated with hydrazine hydrate (12 mmol) in ethanol at 60°C for 2 hours. The product, N-(2-methylphenyl)-2-hydrazinyl-2-oxoacetamide, precipitates upon cooling and is recrystallized from ethanol.

Key Data :

ParameterValue
Yield78–82%
Melting Point198–200°C
IR (KBr, cm⁻¹)3280 (N–H), 1685 (C=O)

Step 2: Condensation with Salicylaldehyde

Reagents :

  • N-(2-Methylphenyl)-2-hydrazinyl-2-oxoacetamide

  • Salicylaldehyde

  • Catalytic acetic acid

Procedure :

  • The hydrazide (5 mmol) is dissolved in ethanol (20 mL) with salicylaldehyde (5.5 mmol) and acetic acid (0.5 mL).

  • The mixture is refluxed for 3 hours, forming a yellow precipitate.

  • The crude product is filtered, washed with cold ethanol, and purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Key Data :

ParameterValue
Yield85%
Melting Point224–226°C
1H NMR^1\text{H NMR} (DMSO-d₆, δ ppm)11.2 (s, 1H, NH), 8.3 (s, 1H, CH=N), 7.6–6.8 (m, 8H, Ar–H)

Alternative Pathway: One-Pot Synthesis

A streamlined one-pot method avoids isolating the hydrazide intermediate, reducing reaction time and improving efficiency.

Reagents :

  • 2-Methylphenyl isocyanate

  • Ethyl 2-hydrazinyl-2-oxoacetate

  • Salicylaldehyde

Procedure :

  • Ethyl 2-hydrazinyl-2-oxoacetate (10 mmol) and 2-methylphenyl isocyanate (10 mmol) are combined in THF at room temperature for 2 hours.

  • Salicylaldehyde (11 mmol) and acetic acid (0.5 mL) are added, and the mixture is refluxed for 4 hours.

  • The product is isolated via vacuum filtration and recrystallized from ethanol.

Key Data :

ParameterOne-Pot vs. Stepwise
Total Yield76% vs. 68%
Reaction Time6 hours vs. 8 hours
Purity (HPLC)98.5% vs. 97.2%

Optimization Strategies

Solvent Effects

Ethanol and methanol produce higher yields (>80%) compared to aprotic solvents like DMF (≤65%) due to improved solubility of intermediates.

Catalytic Systems

  • Acetic acid : Yields 85% at 0.5 mL catalyst load.

  • p-Toluenesulfonic acid : Increases yield to 88% but complicates purification.

Temperature Control

Reflux conditions (80°C) are optimal; lower temperatures (50°C) result in incomplete condensation (<50% yield).

Structural Validation

Spectroscopic Analysis

  • FT-IR : Bands at 1620 cm⁻¹ (C=N) and 1580 cm⁻¹ (C=O) confirm hydrazone formation.

  • 13C NMR^13\text{C NMR} : Peaks at 168.2 ppm (amide C=O) and 148.5 ppm (C=N).

X-Ray Crystallography

Single-crystal X-ray diffraction (reported for analogous compounds) reveals a monoclinic system with intramolecular hydrogen bonds stabilizing the E-configuration.

Challenges and Solutions

Byproduct Formation

  • Issue : Oxidative byproducts during hydrazide synthesis.

  • Solution : Conduct reactions under inert atmosphere (N₂/Ar).

Low Crystallinity

  • Issue : Amorphous product from one-pot synthesis.

  • Solution : Use mixed solvents (ethanol/water) for recrystallization.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between 2-hydroxybenzaldehyde and a hydrazine derivative, followed by acylation with an appropriate acylating agent. Characterization techniques such as NMR spectroscopy , FT-IR spectroscopy , and X-ray crystallography have been employed to confirm its structure and purity. For instance, the crystal structure has been determined to be monoclinic, with significant hydrogen bonding interactions that influence its biological properties .

Anticancer Activity

One of the most notable applications of this compound is its potential as an anticancer agent . Studies have shown that derivatives of hydrazones exhibit apoptosis-inducing properties, which can be crucial in cancer treatment. For example, the compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .

Antimicrobial Properties

Research indicates that hydrazone derivatives possess antimicrobial activity against a range of pathogens. The compound has been evaluated for its efficacy against bacteria and fungi, showing promising results in inhibiting growth. This property can be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways .

Coordination Chemistry

The complexation of this hydrazone with transition metals (e.g., Co(II), Cu(II), Zn(II)) has been investigated for potential applications in catalysis and materials science. The resulting metal complexes often exhibit enhanced stability and unique electronic properties that make them suitable for various applications, including sensors and catalysts .

Case Study 1: Anticancer Mechanism

A study published in the Bulletin of Chemical Society examined the anticancer effects of this compound on human breast cancer cells. The findings indicated that treatment with the compound resulted in increased apoptosis rates compared to control groups, with a notable decrease in cell viability. This study highlights the compound's potential as a lead structure for developing new anticancer therapies .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of various hydrazone derivatives was assessed against clinical isolates of bacteria. The results demonstrated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. This suggests its potential use in developing new antimicrobial agents to combat resistant strains .

Data Tables

Activity TypeTest OrganismIC50 Value (µM)
AnticancerMCF-7 (breast cancer)15
AntimicrobialStaphylococcus aureus20
Escherichia coli25

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound can act as a bidentate ligand, coordinating with metal ions through its hydrazinyl nitrogen and hydroxyl oxygen atoms. This coordination can influence the electronic properties of the metal center, leading to various catalytic and biological effects . The pathways involved in its biological activities are still under investigation, but it is believed to interfere with cellular processes by binding to specific enzymes or receptors.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Substituents on the Benzylidene Moiety
  • This contrasts with the target compound’s 2-hydroxy group, which is electron-donating and promotes hydrogen bonding . Impact: Chlorinated analogs may exhibit stronger antimicrobial activity but reduced antioxidant capacity compared to hydroxy-substituted derivatives .
  • Methoxy/Ethoxy Derivatives: Example: N-(2,5-Dichlorophenyl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoacetamide () Methoxy groups increase steric bulk and lipophilicity, improving blood-brain barrier penetration but reducing solubility in polar solvents. The target compound’s hydroxy group offers better antioxidant activity due to radical scavenging .
  • Furan and Indole Derivatives: Example: 2-[(2E)-2-(2-Furylmethylene)hydrazino]-N-phenyl-2-oxoacetamide () Heterocyclic substituents (e.g., furan, indole) introduce π-π stacking interactions, which can enhance binding to aromatic enzyme pockets. However, the hydroxy group in the target compound provides stronger hydrogen-bonding interactions with biological targets .
Modifications on the Acetamide Side Chain
  • N-(2-Methylphenyl) vs. This may enhance bioavailability .
Antioxidant Activity
  • The hydroxybenzylidene group in the target compound is critical for radical scavenging. In a study comparing 4-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]benzoic acid (NBHZ) and 4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]benzoic acid (HBHZ), HBHZ showed superior antioxidant activity due to its phenolic –OH group .
Antiproliferative and Antimicrobial Effects
  • A structurally related compound, N-((Z)-1-(4-Chlorophenyl)-3-((E)-2-(2-hydroxybenzylidene)hydrazinyl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide (), demonstrated in vitro antiproliferative activity against cancer cell lines. The target compound’s 2-methylphenyl group may modulate cytotoxicity by altering steric interactions with cellular targets .
  • Copper and cobalt coordination complexes of 2-hydroxybenzylidene hydrazinecarbothioamides () showed antimicrobial activity, suggesting that metal chelation could enhance the target compound’s efficacy if modified similarly .

Physicochemical Properties

Solubility and Lipophilicity
  • Hydroxy-substituted derivatives generally exhibit higher aqueous solubility than chlorinated or methoxy analogs. For instance, the target compound’s logP value is likely lower than that of N-(4-Ethoxyphenyl)-2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoacetamide (), which has both methoxy and ethoxy groups .
Thermal Stability
  • Melting points of similar compounds range from 188–244°C (). The target compound’s melting point is expected to fall within this range, with stability influenced by intramolecular hydrogen bonding from the hydroxy group .

Spectral and Crystallographic Data

  • IR Spectroscopy : The hydroxy group in the target compound shows a broad O–H stretch (~3200 cm⁻¹), absent in chloro or methoxy derivatives. Carbonyl stretches (C=O) appear near 1680–1720 cm⁻¹, consistent with hydrazone and acetamide groups .
  • NMR Spectroscopy : The 2-hydroxybenzylidene proton resonates downfield (δ ~11–12 ppm in DMSO-d6) due to hydrogen bonding, while the N-(2-methylphenyl) group’s methyl protons appear as a singlet near δ 2.3 ppm .
  • X-ray Crystallography : The (2E)-configuration of the hydrazone bond is confirmed in analogs like (2E)-2-[1-(1,3-benzodioxol-5-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide (), validating the stereochemical assignment for the target compound .

Q & A

Q. Advanced Research Focus

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to identify electrophilic sites (e.g., hydrazone CH=N for nucleophilic attacks).
  • Molecular Docking : Simulate binding to E. coli DNA gyrase (PDB ID: 1KZN) using AutoDock Vina. Results show a docking score of −8.2 kcal/mol, suggesting strong binding to the ATPase domain .
  • ADMET Prediction : Use SwissADME to estimate bioavailability (TPSA ~90 Ų, logP ~2.1), indicating moderate permeability.

What analytical techniques are recommended for assessing purity and stability during storage?

Q. Basic Research Focus

  • HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm. Purity >98% confirms suitability for bioassays.
  • TGA/DSC : Decomposition onset at ~200°C indicates thermal stability. Store at −20°C in amber vials under argon to prevent photodegradation .

How does structural modification of the hydrazone moiety influence biological activity?

Q. Advanced Research Focus

  • Electron-Withdrawing Groups (e.g., -NO₂): Increase antibacterial potency by enhancing electrophilicity.
  • Substituent Position : 2-hydroxy vs. 4-hydroxybenzylidene alters chelation capacity, affecting metal complex stability.
    Case Study : 4-Methoxy substitution reduced antioxidant activity (IC50 45 µM vs. 28 µM for parent compound in DPPH assay) due to decreased radical scavenging capacity .

What in vitro models are suitable for evaluating anticancer potential?

Q. Advanced Research Focus

  • Cell Lines : Use MCF-7 (breast) and A549 (lung) with MTT assay (48h exposure).
  • Mechanistic Studies : Flow cytometry for apoptosis (Annexin V/PI staining) and ROS detection (DCFH-DA probe).
    Data Interpretation : IC50 values <20 µM suggest therapeutic potential; compare to doxorubicin controls .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide
Reactant of Route 2
Reactant of Route 2
2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide

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